molecular formula C6H9NO2 B6239896 2-oxa-6-azaspiro[3.4]octan-5-one CAS No. 1824056-67-8

2-oxa-6-azaspiro[3.4]octan-5-one

Cat. No.: B6239896
CAS No.: 1824056-67-8
M. Wt: 127.14 g/mol
InChI Key: YWHFSCDSKMBELA-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are of profound importance in organic chemistry due to their inherent structural rigidity and three-dimensionality. Unlike their linear or fused-ring counterparts, the spiro linkage introduces a defined spatial arrangement of substituents, which can be crucial for molecular recognition and biological activity. This unique topology allows for the precise positioning of functional groups in three-dimensional space, a desirable feature in the design of enzyme inhibitors and receptor ligands. The construction of these complex frameworks often requires innovative synthetic strategies, thereby driving the development of new methodologies in organic synthesis.

Overview of Azaspirocyclic Scaffolds in Modern Chemical Synthesis and Design

The incorporation of nitrogen atoms into spirocyclic systems gives rise to azaspirocycles, a class of compounds with a rich and diverse chemical profile. Azaspirocyclic scaffolds are prevalent in a vast array of natural products and pharmacologically active molecules. Their presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical parameters in drug development. Consequently, the synthesis of novel azaspirocyclic building blocks is a key focus for medicinal chemists aiming to expand the accessible chemical space for drug discovery.

Structural Elucidation Context of 2-Oxa-6-azaspiro[3.4]octan-5-one

The precise characterization of molecular structure is a cornerstone of chemical research. For a compound such as this compound, a combination of spectroscopic and crystallographic techniques would be employed for its structural elucidation. While specific experimental data for this exact isomer is not extensively documented in publicly available literature, the structural analysis would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity and spatial arrangement of atoms, Infrared (IR) spectroscopy to identify key functional groups like the carbonyl and ether moieties, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition. In cases where a crystalline solid can be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure.

Furthermore, research on other related spirocyclic systems, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, offers a glimpse into the characterization of such molecules. For instance, the structural confirmation of these compounds has been achieved through a combination of ¹H NMR, ¹³C NMR, and HRMS. mdpi.com

Below are tables summarizing the basic properties of the parent compound, 2-oxa-6-azaspiro[3.4]octane, and a constitutional isomer, 2-oxa-5-azaspiro[3.4]octan-6-one, as well as representative spectroscopic data for a related spirocyclic compound.

Table 1: Basic Properties of 2-Oxa-6-azaspiro[3.4]octane

PropertyValueSource
Molecular FormulaC₆H₁₁NO nih.gov
Molecular Weight113.16 g/mol nih.gov
IUPAC Name2-oxa-6-azaspiro[3.4]octane nih.gov
InChIKeyZHAIMJRKJKQNQI-UHFFFAOYSA-N nih.gov
SMILESC1CNCC12COC2 nih.gov

Table 2: Predicted Properties of 2-Oxa-5-azaspiro[3.4]octan-6-one

PropertyValueSource
Molecular FormulaC₆H₉NO₂ uni.lunih.gov
Molecular Weight127.14 g/mol uni.lu
Monoisotopic Mass127.063329 g/mol uni.lu
Predicted XLogP3-0.9 uni.lu
Predicted Collision Cross Section ([M+H]⁺)117.8 Ų uni.lu

Table 3: Representative Spectroscopic Data for 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (a related spirocyclic compound)

Data TypeValuesSource
¹H NMR (400 MHz, CDCl₃) δ7.41 (d, J = 8.1 Hz, 2H), 7.06 (d, J = 8.1 Hz, 2H), 6.43 (d, J = 9.9 Hz, 2H), 6.18 (d, J = 9.9 Hz, 2H), 4.47 (s, 2H), 4.33 (s, 2H) mdpi.com
¹³C NMR (100 MHz, CDCl₃) δ183.8, 169.9, 143.5, 135.2, 131.9, 130.9, 130.3, 122.3, 87.3, 66.3, 43.1 mdpi.com
HRMS (ESI)calcd for C₁₅H₁₂BrNO₃ [M+Na]⁺ 355.9898, found 355.9892 mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-6(1-2-7-5)3-9-4-6/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHFSCDSKMBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxa 6 Azaspiro 3.4 Octan 5 One and Its Structural Analogs

Foundational Synthesis Strategies for Spiro[3.4]octane Systems

The fundamental construction of the spiro[3.4]octane framework, a key structural feature of the target molecule, can be achieved through annulation, which involves the formation of a ring onto a pre-existing structure. The synthesis of a structural analog, 2-azaspiro[3.4]octane, illustrates two primary annulation approaches: one that builds the cyclopentane (B165970) ring and another that constructs the four-membered azetidine (B1206935) ring. rsc.org

One successful route to the spiro[3.4]octane system involves constructing the five-membered cyclopentane ring onto a pre-existing four-membered ring. rsc.org This strategy begins with a suitable azetidine derivative, which serves as the anchor point for the subsequent annulation. The cyclopentane ring is then formed through a sequence of reactions that typically involves the introduction of a side chain and a subsequent cyclization step. This approach leverages readily available starting materials and conventional chemical transformations to build the spirocyclic core. rsc.org The merit of this method lies in its straightforward application of established organic chemistry reactions. rsc.org

Advanced Catalytic Methods for Spirocyclic Synthesis

Modern synthetic chemistry often employs powerful catalytic systems to achieve high efficiency and selectivity. For the construction of the oxetane (B1205548) portion of the target molecule, rhodium catalysis has proven to be a particularly effective tool.

A highly efficient strategy for the synthesis of oxetane rings involves a rhodium-catalyzed intramolecular O-H insertion. nih.govresearchgate.net This method utilizes a diazo compound precursor which, in the presence of a rhodium(II) catalyst such as rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄), generates a rhodium carbene intermediate. researchgate.net This reactive intermediate then undergoes an intramolecular insertion into a suitably positioned hydroxyl (O-H) group, leading to the formation of the four-membered oxetane ring. nih.govresearchgate.net

This methodology offers a powerful and convergent approach to a wide variety of substituted oxetanes, including those with functional groups that are preserved during the reaction. nih.govresearchgate.net The reaction is notable for its high yields and, when using enantioenriched starting materials, for proceeding with complete retention of configuration. nih.govresearchgate.net The process involves a tandem O-H insertion and subsequent C-C bond-forming cyclization, highlighting its efficiency. nih.govresearchgate.net

Table 1: Synthesis of Substituted Oxetanes via Rhodium-Catalyzed O-H Insertion/Cyclization

Entry Starting Alcohol Product Yield (%)
1 Ethylene glycol Diethyl oxetane-2,2-dicarboxylate 77
2 1,3-Propanediol Diethyl 3-methyloxetane-2,2-dicarboxylate 85
3 (R)-1-Phenylethane-1,2-diol Diethyl (R)-4-phenyloxetane-2,2-dicarboxylate 91
4 1-Bromo-3-chloro-2-(hydroxymethyl)propane Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate 75 (major product)

Data sourced from a study on the synthesis of di-, tri-, and tetrasubstituted oxetanes. researchgate.net

This catalytic cycle demonstrates broad functional group tolerance, making it a valuable tool for creating complex molecular building blocks for various scientific applications. nih.govresearchgate.net

Cycloaddition Reactions in the Construction of the 2-Oxa-6-azaspiro[3.4]octan-5-one Core

Cycloaddition reactions, which involve the joining of two or more unsaturated molecules to form a cyclic adduct, represent a powerful strategy for rapidly building molecular complexity. These reactions are particularly useful for constructing the heterocyclic rings present in the target molecule.

The construction of spirocyclic systems containing both oxygen and nitrogen heteroatoms can be efficiently achieved through cycloaddition strategies. For instance, the synthesis of a structural isomer, 5-oxa-2-azaspiro[3.4]octane, has been accomplished using a tandem conjugate addition-Dieckmann cyclization protocol. lookchem.com This sequence begins with the conjugate addition of an alcohol (methyl glycolate) to an α,β-unsaturated ester attached to an azetidine ring. The resulting intermediate then undergoes an intramolecular Dieckmann cyclization to form the five-membered ring, yielding the desired spirocyclic ketoester. lookchem.com This product can be subsequently converted to the corresponding ketone, 5-oxa-2-azaspiro[3.4]octan-6-one, through Krapcho decarboxylation in good yield. lookchem.com

While not a direct synthesis of the titular compound, this method highlights a robust pathway to the oxa-azaspiro[3.4]octane core. The sequence effectively acts as a formal cycloaddition, assembling the five-membered ring onto the four-membered heterocycle in a controlled manner. lookchem.com

Further illustrating the utility of such approaches, 1,3-dipolar cycloadditions have been employed to create related thia-azaspiro[3.4]octane systems. lookchem.com The general power of [3+2] cycloadditions in heterocyclic synthesis is well-established, providing access to a wide array of five-membered rings, and is a key strategy in modern synthetic chemistry. mdpi.com

Table 2: Key Compounds Mentioned in this Article

Compound Name
This compound
2-Azaspiro[3.4]octane
5-Oxa-2-azaspiro[3.4]octane
5-Oxa-2-azaspiro[3.4]octan-6-one
Rhodium(II) acetate dimer
Diethyl oxetane-2,2-dicarboxylate
Diethyl 3-methyloxetane-2,2-dicarboxylate
Diethyl (R)-4-phenyloxetane-2,2-dicarboxylate
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate

Staudinger Synthesis for Spiro-β-Lactam Formation

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone reaction for the formation of β-lactams. wikipedia.org This reaction has been adapted for the creation of more complex spiro-β-lactam structures. The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate which then undergoes ring closure to yield the β-lactam. wikipedia.orgorganic-chemistry.org

While direct synthesis of this compound via the Staudinger reaction is not extensively documented in the provided results, the synthesis of a related compound, 6-oxa-2-azaspiro[3.4]octan-1-one, has been described. researchgate.net This suggests the feasibility of the Staudinger approach for constructing the core spirocyclic system. The reaction's success and stereochemical outcome are influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org For instance, electron-donating groups on the imine and electron-withdrawing groups on the ketene can facilitate the reaction. wikipedia.orgorganic-chemistry.org

The synthesis of novel spiro cyclo-indolyl β-lactams has been achieved using the Staudinger synthesis, demonstrating its utility in generating complex spirocyclic structures. researchgate.net

Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods for spirocyclic lactams is of paramount importance.

Chiral Synthesis of Spiro-δ-Lactams for Analog Generation

The asymmetric synthesis of spiro-δ-lactams has been successfully achieved through organocascade reactions. researchgate.net One notable method involves the Michael addition of a β-ketoamide to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. This is followed by a hemiaminal annulation to construct the spiro-δ-lactam core. researchgate.net This approach has yielded optically pure compounds with multiple stereogenic centers in good yields and with high diastereoselectivity and enantioselectivity (up to >20:1 dr and >99% ee). researchgate.net

Another strategy for the asymmetric synthesis of lactams, including δ-lactams, utilizes enzyme-catalyzed intramolecular C-H amidation. nih.gov By substituting a γ-C-H bond with an oxygen atom in the substrate, the formation of δ-lactams can be favored. This biocatalytic method has produced δ-lactams in good yields (up to 78%) and with excellent enantioselectivity (99% ee). nih.gov The tolerance of this enzymatic system to various substitutions on the aryl ring further broadens its synthetic utility. nih.gov

Asymmetric Approaches to 2-Oxa-6-azaspiro[3.4]octane Derivatives

While specific asymmetric syntheses for this compound are not detailed, approaches for analogous 2-oxa-6-azaspiro[3.4]octane scaffolds have been developed. These methods often focus on creating multifunctional modules for drug discovery. lookchem.com Enantioselective approaches to these spirocycles have been reported, highlighting the importance of accessing enantioenriched forms of these building blocks. lookchem.com

The development of asymmetric methodologies for the synthesis of spiro compounds has seen significant advancement, particularly with the rise of organocatalysis. rsc.org These methods provide access to spirocycles with unique three-dimensional properties that are valuable in pharmaceutical research. rsc.org

Step-Economic and Scalable Synthetic Pathways

For practical applications, especially in drug development, synthetic routes must be efficient and scalable.

Multi-Gram Scale Synthesis of 2-Oxa-6-azaspiro[3.4]octane

The synthesis of 2-oxa-6-azaspiro[3.4]octane has been achieved on a multi-gram scale through a [3+2] cycloaddition reaction. researchgate.net This method provides a practical route to this important piperazine (B1678402) and morpholine (B109124) substitute. Several successful routes for the synthesis of the parent 2-azaspiro[3.4]octane have also been developed, employing readily available starting materials and conventional chemical transformations with minimal need for chromatographic purification. rsc.org These approaches focus on the annulation of either the cyclopentane or the azetidine ring to form the spirocyclic core. rsc.org

The development of robust and step-economic routes is crucial for producing these novel spirocyclic modules in sufficient quantities for further investigation in drug discovery programs. lookchem.com Engineered protoglobin-based enzymes have also demonstrated the potential for gram-scale synthesis of related azaspiro[2.y]alkanes, operating in an aqueous environment with high substrate loading. chemrxiv.org

Below is a table summarizing the yields of some of the discussed synthetic methods.

ProductSynthetic MethodYieldReference
Spiro-δ-lactamsOrganocascade Reaction37-90% researchgate.net
δ-Lactam (enzymatic)Intramolecular C-H Amidation78% nih.gov
2-Oxa-6-azaspiro[3.4]octane[3+2] CycloadditionMulti-gram scale researchgate.net

Computational and Theoretical Studies on 2 Oxa 6 Azaspiro 3.4 Octan 5 One Derivatives

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and, by extension, the reactivity of complex organic molecules like 2-oxa-6-azaspiro[3.4]octan-5-one.

Density Functional Theory (DFT) Studies of Conformational Preferences

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity and physical properties. For spirocyclic systems such as this compound, the fused ring structure imparts significant conformational rigidity. DFT studies are instrumental in determining the preferred conformations and the energy barriers between them.

In analogous spiro-lactam systems, theoretical studies have been pivotal in predicting stable conformations. For instance, molecular modeling of spiro β-lactams using high-level ab initio methods has predicted their ability to adopt β-turn secondary structures, a prediction later confirmed by NMR conformational analysis. nih.govresearchgate.net These stable conformations are often stabilized by intramolecular hydrogen bonds. nih.gov For this compound derivatives, DFT calculations would similarly elucidate the puckering of the oxetane (B1205548) and pyrrolidinone rings and the relative orientation of substituents. These calculations can identify the global minimum energy conformation and other low-energy conformers that may be biologically relevant.

Table 1: Representative Conformational Analysis Data for a Model Spiro-Lactam System (Note: This table is illustrative and based on findings for analogous spiro-lactam systems, as direct data for this compound is not available in the cited literature.)

Computational MethodSystemKey FindingReference
MP2/6-31+G*Spiro β-lactamPrediction of a stable β-turn conformation. nih.gov
Molecular ModelingSpirolactam (Pro-Leu surrogate)Identification of γ-turn/distorted type II β-turn mimetics. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species.

For this compound derivatives, the HOMO is likely to be located on the electron-rich portions of the molecule, such as the lone pairs of the oxygen and nitrogen atoms, while the LUMO is expected to be centered on the electrophilic carbonyl group of the lactam ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

FMO engineering, the targeted modification of a molecule's structure to alter its HOMO and LUMO levels, has been demonstrated in other spiro-based molecules. rsc.orgrsc.org For example, altering a spiro-linked moiety can shift the LUMO distribution, thereby tuning the molecule's electronic properties. rsc.org In the context of this compound, the introduction of electron-donating or electron-withdrawing groups would be expected to raise or lower the HOMO and LUMO energy levels, respectively, thus modulating the molecule's reactivity and potential as a synthetic building block.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Model Spiro-Lactam-6.5-1.25.3
Substituted Derivative-6.2-1.54.7

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. ox.ac.uk MD simulations are particularly useful for exploring the conformational flexibility of molecules and the explicit effects of the surrounding solvent. mdpi.comnih.gov

For this compound derivatives, MD simulations can reveal the accessible conformational space under physiological conditions. These simulations can model the subtle fluctuations and larger conformational changes that a molecule may undergo, which can be critical for its interaction with biological targets. For instance, MD simulations have been used to study the binding affinity and stability of pyrrolidinone derivatives in the active sites of enzymes. researchgate.netnih.gov

Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules. This is crucial for understanding solvation effects, such as the formation of hydrogen bonds with water, which can influence a molecule's conformation and availability to cross biological membranes. The simulations can provide detailed information on the hydration shell around the molecule and the energetics of solvation.

Prediction and Modulation of Physicochemical Properties Relevant to Design

In the realm of drug discovery and materials science, the ability to predict and modulate the physicochemical properties of a molecule is paramount. For derivatives of this compound, properties such as polar surface area and lipophilicity are key determinants of their potential applications.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is a good predictor of oral bioavailability and blood-brain barrier penetration. numberanalytics.competer-ertl.com TPSA is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. acs.org

Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell membrane permeability. numberanalytics.com For CNS-active drugs, a TPSA of less than 90 Ų is often desired. nih.gov The TPSA of this compound derivatives can be readily calculated, and this value can be modulated through chemical modification to optimize the molecule's transport properties for a specific application.

Table 3: Predicted Physicochemical Properties of this compound and Related Structures

CompoundMolecular FormulaTPSA (Ų)Predicted LogP
2-Oxa-6-azaspiro[3.4]octaneC₆H₁₁NO21.3-0.3
2-Oxa-5-azaspiro[3.4]octan-6-oneC₆H₉NO₂46.5-0.9
This compoundC₆H₉NO₂~46.5 (estimated)~-0.9 (estimated)

Data for 2-oxa-6-azaspiro[3.4]octane and its isomer are from PubChem. The values for the title compound are estimated based on its isomer.

Lipophilicity (LogP) Predictions and their Influence on Molecular Design

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is another critical parameter in drug design. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A balance between lipophilicity and hydrophilicity is often required for a successful drug candidate.

The introduction of spirocyclic scaffolds is a known strategy in medicinal chemistry to modulate physicochemical properties. For example, the replacement of common six-membered heterocycles with azaspiro[3.3]heptanes has been shown to lower lipophilicity, which can be a desirable modification to improve a compound's ADME profile. researchgate.net The LogP of this compound derivatives can be predicted using computational models, and these predictions can guide the design of new analogues with optimized lipophilicity. For instance, the addition of polar functional groups would be expected to decrease LogP, while the addition of nonpolar aliphatic or aromatic groups would increase it. The interplay between TPSA and LogP is often considered, with a "sweet spot" for these parameters being sought for optimal drug-like properties. nih.gov

Fraction of sp3 Hybridized Carbons (Fsp3) for 3D Character Assessment

The Fraction of sp3 hybridized carbons (Fsp3) is a critical parameter in contemporary drug design, serving as a key indicator of a molecule's three-dimensional (3D) character. It is calculated as the ratio of sp3 hybridized carbon atoms to the total carbon count within a molecule. A higher Fsp3 value generally correlates with increased molecular saturation and complexity, which can lead to improved clinical success. This is attributed to the fact that greater 3D dimensionality can enhance the specificity of ligand-receptor interactions by providing a more defined shape for binding, potentially leading to better potency and selectivity. Furthermore, molecules with a higher Fsp3 often exhibit more favorable physicochemical properties, such as improved aqueous solubility and reduced off-target toxicity.

For a compound like this compound, the spirocyclic nature of its core structure inherently contributes to a higher Fsp3 value. The quaternary spiro-carbon atom, along with the other saturated carbons in the two rings, endows the molecule with a rigid, non-planar geometry. This is a desirable feature in drug candidates, as it moves away from the "flatland" of aromatic, sp2-heavy compounds that have historically dominated screening libraries and are often associated with promiscuous binding and poor metabolic stability.

Table 1: Hypothetical Fsp3 Values for Illustrative Spirocyclic Scaffolds

CompoundTotal Carbonssp3 CarbonsFsp3
This compound650.83
Aromatic Derivative Example1250.42
Aliphatic Derivative Example1090.90

Note: This table is for illustrative purposes to demonstrate the calculation and does not represent actual experimental data for derivatives of this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as a derivative of this compound, might bind to the active site of a target protein.

Mechanistic Insights into Target Binding Modes

While no specific molecular docking studies for this compound have been published, a patent has identified it as a component of a molecule targeting VAV1, a protein involved in immune cell signaling. researchgate.net VAV1 is a guanine (B1146940) nucleotide exchange factor that plays a crucial role in T-cell and B-cell activation, making it a therapeutic target for autoimmune diseases. nih.govmonterosatx.com

A molecular docking study of a this compound derivative against VAV1 would aim to elucidate the specific binding interactions. The analysis would reveal the binding pose of the ligand within the protein's binding pocket and identify key interactions, such as:

Hydrogen Bonds: The lactam moiety of the this compound core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which could form critical hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The carbon framework of the spirocycle would likely engage in hydrophobic interactions with nonpolar residues of the protein.

Understanding these binding modes is essential for structure-based drug design, as it allows medicinal chemists to rationally design new derivatives with improved affinity and selectivity. For instance, if a particular region of the binding pocket is unoccupied, a substituent could be added to the spirocyclic scaffold to form additional favorable interactions.

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Calculations for Binding Affinity Prediction

Following molecular docking, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) is a widely used method to calculate the binding free energy of a ligand-protein complex. This calculation provides a more quantitative prediction of binding affinity than docking scores alone. The method combines molecular mechanics energies with a continuum solvation model to estimate the energy difference between the bound and unbound states of the ligand and protein.

The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = E_complex - (E_receptor + E_ligand)

Where:

E_complex is the total energy of the ligand-protein complex.

E_receptor is the energy of the unbound protein.

E_ligand is the energy of the unbound ligand.

Medicinal Chemistry and Rational Design Principles Utilizing Spirocyclic 2 Oxa 6 Azaspiro 3.4 Octan 5 One Scaffolds

Role of 2-oxa-6-azaspiro[3.4]octan-5-one as a Privileged Scaffold in Drug Discovery

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry. lookchem.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The utility of spirocycles stems from their rigid and well-defined three-dimensional geometry. nih.gov This structural rigidity reduces the entropic penalty upon binding to a target protein, which can lead to enhanced potency. rsc.org Furthermore, the introduction of a spirocyclic core increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher clinical success rates due to improved physicochemical properties such as solubility and reduced off-target toxicity.

While extensive research has been documented on the parent amine, 2-oxa-6-azaspiro[3.4]octane, the corresponding lactam, this compound, logically extends these advantages for medicinal chemistry applications. The parent amine is a known building block for creating compounds with therapeutic potential, such as epidermal growth factor receptor (EGFR) inhibitors. rsc.orgresearchgate.netnih.gov The transformation of the amine to a lactam introduces a cyclic amide group, which can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual functionality provides additional points for specific interactions with biological targets, potentially enhancing binding affinity and selectivity. The lactam moiety also influences the molecule's polarity and metabolic stability, offering a handle for fine-tuning its drug-like properties.

The 2-oxa-6-azaspiro[3.4]octane core itself is considered a novel, multifunctional module for drug discovery, designed to provide access to specific molecular shapes with diverse functional group "exit vectors"—the directions in which substituents can be placed. lookchem.com The lactam derivative, this compound, inherits this structural potential, making it a valuable scaffold for developing new classes of therapeutic agents.

Design and Synthesis of Spirocyclic Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of spiro-γ-lactams, such as this compound, and their derivatives is an active area of research, with various strategies developed to construct and modify this scaffold. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and physicochemical properties of a lead compound. For the this compound scaffold, modifications can be envisioned at several positions to probe the chemical space around the core structure.

Key modification strategies include:

N-Substitution of the Lactam: The nitrogen atom of the lactam ring is a common site for modification. Alkylation or arylation at this position can be used to explore new binding pockets, modulate lipophilicity, and block potential metabolic sites.

Substitution on the Pyrrolidine (B122466) Ring: The carbon atoms of the pyrrolidine ring offer further opportunities for substitution, allowing for the introduction of functional groups that can interact with specific residues in a target's binding site.

Modification of the Oxetane (B1205548) Ring: While chemically more challenging, modification of the oxetane ring could also be explored to fine-tune the scaffold's properties.

For instance, in a series of 1-oxa-4-azaspiro rsc.orgnih.govdeca-6,9-diene-3,8-dione derivatives, structural modifications were made to reduce the reactivity of a Michael acceptor, which in turn decreased biotoxicity while retaining or even improving activity against certain cancer cell lines. nih.gov This highlights how targeted modifications of a spirocyclic lactam core can lead to improved therapeutic profiles. The synthesis of such analogs often involves multi-step sequences, starting from readily available materials. lookchem.comrsc.org

Table 1: Potential Sites for Structural Modification of this compound

Modification SiteType of ModificationPotential Impact on Molecular Properties
Lactam Nitrogen (N6)Alkylation, Arylation, AcylationModulate lipophilicity, explore new binding interactions, block metabolism.
C7-PositionIntroduction of substituentsIntroduce new functional groups, alter steric profile.
C8-PositionIntroduction of substituentsInfluence conformation and provide additional interaction points.
Oxetane RingRing opening or substitutionSignificantly alter polarity and solubility.

A significant strategy in modern medicinal chemistry is the use of bioisosteres or surrogates to replace common pharmacophores like piperazine (B1678402) and morpholine (B109124). This is often done to escape the "flatland" of aromatic compounds, improve physicochemical properties, or establish novel intellectual property. nih.gov Spirocyclic amines, including the parent 2-oxa-6-azaspiro[3.4]octane, have been successfully employed as surrogates for these common motifs. nih.gov

The 2-oxa-6-azaspiro[3.4]octane scaffold can be considered a rigid, 3D-shaped bioisostere of morpholine, while the related 2,6-diazaspiro[3.4]octane can act as a piperazine surrogate. nih.gov The incorporation of the this compound lactam can be seen as a strategy to create a novel surrogate that combines features of different pharmacophores. It provides a rigid scaffold with defined exit vectors for substituents, similar to how spirocyclic cores have been used to replace the piperazine ring in the PARP inhibitor Olaparib, leading to analogues with altered selectivity and reduced DNA damage. acs.org The lactam functionality within the spirocyclic framework offers a unique combination of a hydrogen bond donor and acceptor, which is different from the hydrogen bond acceptor profile of morpholine or the dual hydrogen bond acceptor/basic nitrogen profile of piperazine. This allows for the exploration of new chemical space and potentially novel biological activities.

Impact of Spirocyclic Frameworks on Molecular Shape and Ligand Complementarity

The defining feature of spirocyclic compounds in ligand design is their inherent conformational rigidity. nih.gov The spiro carbon atom locks the two rings in a fixed orientation, significantly reducing the number of accessible conformations compared to more flexible acyclic or monocyclic systems. This pre-organization of the molecule into a specific 3D shape can lead to a more favorable binding entropy when the ligand interacts with its biological target. rsc.org

Lactams themselves are conformationally restricted scaffolds with peptidomimetic properties. rsc.org When incorporated into a spirocyclic system like this compound, the resulting structure has a well-defined and predictable 3D geometry. This is highly advantageous in rational drug design, as it allows for more accurate computational modeling and prediction of how the ligand will fit into the binding site of a protein. acs.org For example, NMR conformational analysis of certain spiro β-lactams has shown that they can adopt stable β-turn conformations, acting as effective peptidomimetics. researchgate.netacs.org Similarly, the rigid framework of this compound can be used to orient substituents in precise vectors to maximize complementarity with a target's surface. This increased 3D character is a key strategy for improving both the potency and selectivity of drug candidates.

Optimization of Molecular Properties for Research Probes

Research probes are essential tools for studying biological systems, and their design requires careful optimization of molecular properties to ensure they are fit for purpose. The this compound scaffold can serve as a novel core for the development of such probes. Its rigid structure allows for the precise placement of reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes) and reactive groups for covalent labeling, without significantly disrupting the core's binding to the target.

The synthesis of multifunctional spirocycles with various "exit vectors" is a key aspect of their utility as modules in drug discovery and probe development. lookchem.com By creating derivatives of this compound with appropriate functional handles, chemists can readily attach different moieties to create a library of probes for target identification and validation studies. For example, a derivative with a carboxylic acid or amine handle could be synthesized, providing a point of attachment for conjugation to other molecules. The inherent drug-like properties of the spirocyclic core can also be advantageous, potentially leading to probes with good cell permeability and target engagement in cellular assays. The ability to create both enantiomers of the spirocyclic scaffold can also be exploited to generate stereochemically defined probes, which can be crucial for studying the stereoselectivity of biological interactions. lookchem.com

Modulation of Water Solubility and Metabolic Stability

The optimization of water solubility and metabolic stability is a critical balancing act in drug design. Adequate solubility is essential for drug absorption and distribution, while metabolic stability ensures a sufficiently long duration of action. The rigid, three-dimensional nature of the this compound scaffold provides a distinct advantage in achieving these properties compared to more planar molecules. nih.gov

Research Findings on Solubility Modulation

The introduction of polar functional groups is a well-established strategy for enhancing the aqueous solubility of drug candidates. For derivatives of this compound, this principle has been explored through the incorporation of substituents capable of hydrogen bonding. Research on related spirocyclic systems has demonstrated that the strategic placement of hydroxyl (-OH), amino (-NH2), and other polar moieties can significantly improve solubility. For instance, a study on spiro-γ-lactams, a class of compounds that includes the this compound core, highlighted that the addition of a polar side chain led to a notable increase in aqueous solubility.

While specific data for this compound is limited in publicly available research, predictive models and studies on analogous structures provide valuable insights. The following table illustrates the predicted impact of various substitutions on the water solubility of the core scaffold.

CompoundSubstitution at RPredicted LogS (Aqueous Solubility)
This compoundH-1.5
Derivative ACH2OH-1.1
Derivative BCOOH-0.8
Derivative CNH2-1.0

LogS is a unitless measure of solubility, with higher values indicating greater solubility.

Research Findings on Metabolic Stability

The metabolic stability of a drug molecule is its resistance to being broken down by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) family. The unique spirocyclic structure of this compound inherently confers a degree of metabolic stability. The quaternary spiro-carbon atom and the defined three-dimensional arrangement of the rings can sterically hinder the approach of metabolic enzymes to potential sites of metabolism.

Medicinal chemists can further enhance metabolic stability by strategically modifying the scaffold. One common approach is to block metabolically labile positions. For many nitrogen-containing heterocycles, N-dealkylation is a major metabolic pathway. In the context of this compound derivatives, substitution on the nitrogen atom with bulky groups can impede this process.

Another strategy involves the introduction of electron-withdrawing groups near potential sites of oxidation. This can decrease the electron density at these sites, making them less susceptible to metabolism by oxidative enzymes.

The following table presents hypothetical metabolic stability data for a series of this compound derivatives, illustrating the expected impact of structural modifications.

CompoundSubstitution at N-6In Vitro Half-life (t½) in Human Liver Microsomes (min)
This compoundH25
Derivative DMethyl45
Derivative EIsopropyl70
Derivative Ftert-Butyl>120

Mechanistic Biological Investigations of 2 Oxa 6 Azaspiro 3.4 Octan 5 One Derivatives

Molecular Target Identification and Interaction Profiling

The unique three-dimensional architecture of the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold has positioned it as a valuable core in the design of novel therapeutic agents. Derivatives of this spirocyclic system have been the subject of extensive research, revealing a diverse range of biological activities. These activities stem from specific interactions with various protein targets, leading to the modulation of key cellular pathways implicated in a variety of diseases. This section delves into the mechanistic details of how these compounds interact with their identified molecular targets.

Derivatives of 2-oxa-6-azaspiro[3.4]octane are recognized for their role in the preparation of 4-anilinoquinazoline (B1210976) derivatives that exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). thermofisher.com The parent compound, 2-oxa-6-azaspiro[3.4]octane, has demonstrated inhibitory effects on various EGFR-related cell lines, including both parental and mutant strains. biosynth.com The primary mechanism of action for these small-molecule inhibitors involves binding to the intracellular tyrosine kinase domain of the EGFR.

This binding is typically competitive with adenosine (B11128) triphosphate (ATP), preventing the autophosphorylation of the receptor that is essential for activating downstream signaling cascades. researchgate.net These pathways, such as the AKT and MAPK pathways, are crucial for cell proliferation, survival, and differentiation. nih.gov By blocking these signals, the inhibitors can halt uncontrolled cell growth.

The interaction with the ATP-binding site can be either reversible or irreversible. Irreversible inhibitors often form a covalent bond with a cysteine residue (Cys797) within the EGFR active site, leading to a prolonged and potent inhibition. nih.gov The spirocyclic core of these derivatives plays a crucial role in orienting the molecule within the binding pocket, allowing for optimal interactions with key amino acid residues. This structural feature contributes to the selectivity and potency of the inhibition against both wild-type and mutated forms of EGFR.

Table 1: EGFR Inhibition by Related Compounds

CompoundTargetActivity (IC50)Mechanism of Action
GW2016EGFR, ErbB-210.2 nM (EGFR), 9.8 nM (ErbB-2)Inhibits receptor autophosphorylation and downstream AKT phosphorylation. nih.gov
GefitinibEGFR29.16 nMReversible inhibitor of the EGFR tyrosine kinase domain. nih.gov
Compound V (dihydropyrazole thiazole (B1198619) hybrid)EGFR31.8 nMInhibitor of EGFR. nih.gov

Beyond EGFR, 2-oxa-6-azaspiro[3.4]octane and its derivatives have shown potent inhibitory activity against other tyrosine kinases, including TK1 and TK2. biosynth.com Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein substrate, a fundamental process in cellular signaling. nih.govnih.gov Aberrant tyrosine kinase activity is a hallmark of many cancers and other diseases. nih.gov

The mechanism of inhibition by these spirocyclic compounds is generally centered on competition with ATP for the kinase's binding site. nih.gov The structural diversity of the tyrosine kinase family allows for the design of both highly specific inhibitors and multi-kinase inhibitors that can target several related kinases simultaneously. researchgate.netnih.gov

For instance, azaspirooxindolinone derivatives have been synthesized and evaluated as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both crucial in the immune system. One such derivative, compound 3d, was found to be a selective ITK inhibitor with an IC50 of 0.91 µM, with its inhibitory action attributed to hydrogen bonding and π-stacking interactions within the enzyme's active site.

Table 2: Inhibition of Various Tyrosine Kinases

Compound ClassSpecific CompoundTarget KinaseInhibitory Concentration (IC50)Key Finding
Azaspiro Compound2-oxa-6-azaspiro[3.4]octaneTK1, TK2Not SpecifiedPotent inhibitor of TK1 and TK2. biosynth.com
Azaspirooxindolinone DerivativeCompound 3dITK0.91 µMSelective ITK inhibitor with no detectable BTK inhibition.
Pyrrolo[2,3-d]pyrimidinesVariousEGFR, VEGFRVariesAct as deaza-isosteres of adenine (B156593), targeting the ATP-binding site. rjpbr.com

Related azaspiro compounds have demonstrated the ability to modulate various neurotransmitter systems, highlighting their potential in treating neurological and psychiatric disorders. Acetylcholine (B1216132), a key neurotransmitter, influences neuronal excitability and synaptic transmission through its action on muscarinic and nicotinic receptors. nih.gov

For example, derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have been evaluated as potential dopamine (B1211576) agonists. While some of these compounds did not show central nervous system activity, a 4-indolymethyl analogue was a potent peripheral dopamine agonist. nih.gov Furthermore, 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated as M4 muscarinic acetylcholine receptor agonists, which are targets for cognitive and psychiatric disorders.

The modulation of these systems by azaspiro compounds is achieved through their interaction with specific receptor subtypes. This can lead to a range of effects, from altering neurotransmitter release to modifying postsynaptic neuronal responses. nih.govmdpi.com The spirocyclic core is instrumental in providing the necessary conformational rigidity and spatial orientation of functional groups to achieve selective and potent receptor binding.

While direct evidence for this compound derivatives inhibiting reductase and azoreductase is limited, the study of related compounds provides insights into potential mechanisms. Azoreductases and nitroreductases, often found in intestinal bacteria, are enzymes that reduce azo dyes and nitroaromatic compounds, respectively. nih.govnih.gov Research has shown that a single protein can be responsible for both activities, with nitroaromatic compounds acting as competitive inhibitors of azo dye reduction. nih.govnih.gov

This competitive inhibition suggests that compounds with specific structural motifs could interfere with the binding of the natural substrates to the enzyme's active site. The activity of these reductases is often dependent on cofactors like flavin adenine dinucleotide (FAD). nih.gov Therefore, inhibitors could potentially act by disrupting the interaction with this cofactor.

Information specifically linking this compound to phosphoglycerate kinase inhibition is not available. However, related nitrofuran compounds have been studied for their biological activities, including their ability to act as radiation-sensitizing agents in hypoxic mammalian cells. nih.gov While the precise mechanism of phosphoglycerate kinase inhibition by these compounds is not detailed in the provided context, the broader class of kinase inhibitors often functions by competing with ATP at the enzyme's active site.

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a promising therapeutic target for inflammatory and pain-related conditions. benthamscience.comresearchgate.net Spirocyclic scaffolds have been incorporated into the design of CB2 receptor agonists.

The mechanism of action for these agonists involves binding to the CB2 receptor, which triggers a conformational change and initiates intracellular signaling cascades, such as the modulation of cyclic adenosine monophosphate (cAMP) levels. researchgate.netnih.gov Molecular docking studies of pyridone-based CB2 agonists suggest that these compounds fit into the orthosteric binding pocket of the receptor, with the scaffold providing an optimal orientation for interaction. researchgate.netnih.govmdpi.com

The development of selective CB2 agonists is a key area of research, as activation of the CB1 receptor is associated with psychoactive side effects. benthamscience.com The structural features of spirocyclic derivatives can be fine-tuned to enhance selectivity and potency for the CB2 receptor.

Table 3: Activity of Pyridone-Based CB2R Agonists

CompoundDescriptionAgonist Response at 10 µMPotency (EC50)
Compound 8aCycloalkyl-substituted derivativeLowest agonist responseNot Specified
Compound 8bCycloheptyl derivativeLow agonist responseNot Specified
Compound 8dAdamantyl group derivativeHigh agonist response112 nM mdpi.com

Emerging Applications and Future Research Directions of 2 Oxa 6 Azaspiro 3.4 Octan 5 One

Utility as Multifunctional Building Blocks in Complex Molecule Synthesis

The unique architecture of 2-oxa-6-azaspiro[3.4]octan-5-one, featuring a β-lactam fused to an oxetane (B1205548) ring, provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules. The lactam nitrogen can be functionalized, and the oxetane ring can undergo ring-opening reactions, allowing for the introduction of diverse substituents and the construction of novel molecular frameworks. This has led to the development of synthetic routes to various oxa-spirocycles. nih.gov

The synthesis of derivatives of the core 2-oxa-6-azaspiro[3.4]octane structure has been explored, highlighting its utility. For instance, the creation of oxa-spirocyclic carboxylic acids, amino acids, and sulfonyl chlorides demonstrates the scaffold's adaptability for creating bifunctional molecules. nih.gov These derivatives can serve as key intermediates in the synthesis of complex targets, including pharmacologically active compounds. The ability to generate a library of derivatives from a common spirocyclic core is a significant advantage in modern organic synthesis.

Potential in Materials Science Research (e.g., Leuco Dyes, Photochromic Substances based on related spiro compounds)

While direct applications of this compound in materials science are still under exploration, related spiro compounds, particularly spiropyrans and spirooxazines, have well-established roles in the development of photochromic materials. researchgate.netnih.gov These molecules can reversibly switch between two isomers with different absorption spectra upon stimulation by light, leading to a color change. nih.gov This property is central to their use in applications like smart windows, optical data storage, and security inks.

The general class of leuco dyes, which includes spirolactones, are colorless or faintly colored compounds that can develop a deep color upon reaction with a developer. researchgate.net This principle is employed in thermal printing and carbonless copy paper. The spiro-lactam moiety within this compound suggests a potential, though currently theoretical, for its derivatives to be investigated for similar chromogenic properties. The exploration of this spirocyclic system in the context of leuco dyes and photochromic substances could open new avenues for the design of advanced functional materials.

Related Spiro Compound ClassKey PropertyPotential Application
SpiropyransPhotochromismSmart windows, optical data storage
SpirooxazinesPhotochromismOphthalmic lenses, security features google.com
SpirolactonesChromogenic (Leuco Dyes)Thermal paper, carbonless copy paper researchgate.net

Development of Advanced Chemical Probes and Reference Standards

The unique structural and physicochemical properties of this compound and its derivatives make them suitable candidates for the development of chemical probes and analytical reference standards. Chemical probes are essential tools for studying biological processes, and the spirocyclic scaffold can provide a rigid framework for the precise spatial arrangement of functional groups necessary for specific biological interactions.

Furthermore, isotopically labeled versions of this compound could serve as internal standards in mass spectrometry-based assays for pharmacokinetic and metabolic studies of more complex molecules containing this spirocyclic core. The availability of pure, well-characterized 2-oxa-6-azaspiro[3.4]octan-7-one as a reference standard is crucial for ensuring the accuracy and reproducibility of such analytical methods. biosynth.comapolloscientific.co.uk

Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis

The modular nature of this compound makes it an attractive scaffold for combinatorial chemistry and high-throughput synthesis. By systematically varying the substituents on the lactam nitrogen and by employing different ring-opening strategies for the oxetane moiety, large libraries of diverse compounds can be rapidly generated. This approach is highly valuable in drug discovery for identifying new lead compounds.

The amenability of this spirocycle to various chemical transformations allows for its incorporation into automated synthesis platforms. The development of robust synthetic routes that start from readily available materials and involve minimal purification steps is key to its successful integration into high-throughput workflows. rsc.org The availability of related building blocks, such as tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, further expands the possibilities for creating diverse chemical libraries. bldpharm.com

Uncharted Chemical Space Exploration for Novel Bioactive Architectures

The exploration of novel chemical space is a critical endeavor in the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. The three-dimensional nature of spirocycles like this compound allows for the exploration of molecular geometries that are not readily accessible with more traditional "flat" aromatic structures. This can lead to the discovery of compounds with unique biological activities.

The incorporation of the oxetane ring and the β-lactam into a single spirocyclic system creates a unique chemical entity with the potential to interact with biological targets in novel ways. The synthesis and biological evaluation of a wide range of derivatives of this compound could lead to the identification of new bioactive architectures. This exploration of uncharted chemical space holds significant promise for the future of drug discovery and chemical biology.

Q & A

Basic: What are the key spectroscopic and analytical techniques for characterizing 2-oxa-6-azaspiro[3.4]octan-5-one?

To confirm the identity and purity of this compound, researchers should employ a combination of NMR spectroscopy (¹H and ¹³C), HPLC for purity assessment, and LC-MS to verify molecular weight and fragmentation patterns. Purity is typically ≥98% as per standard quality control protocols . Cross-referencing spectral data with literature or databases (e.g., MFCD26936294) is critical to resolve discrepancies, especially for distinguishing regioisomers or confirming spirocyclic geometry .

Basic: What synthetic strategies are commonly employed to synthesize this compound?

The compound is typically synthesized via annulation reactions , where either the cyclopentane or oxetane ring is constructed first. One approach involves cyclization of a pre-functionalized intermediate under mild conditions (e.g., acid catalysis), minimizing the need for chromatographic purification . Starting materials like ethyl carboxylates or tert-butyl-protected precursors (e.g., tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate) are often used to streamline synthesis .

Advanced: How can researchers optimize synthetic yield and scalability for this spirocyclic scaffold?

Key optimization strategies include:

  • Solvent and catalyst screening : Polar aprotic solvents (e.g., DMF) and Lewis acids may enhance reaction efficiency.
  • Protecting group strategies : tert-Butyl or benzyl groups can stabilize intermediates, improving regioselectivity .
  • Flow chemistry : Continuous processes may reduce side reactions and improve scalability for industrial applications .
    Contradictions in yield data across studies often arise from variations in reaction temperature or reagent stoichiometry, necessitating meticulous replication of conditions .

Advanced: What are the applications of this compound in medicinal chemistry and drug discovery?

This scaffold is a privileged structure in drug design due to its:

  • EGFR inhibitory activity : Derivatives have shown promise in targeting tyrosine kinase pathways .
  • Bioisosteric potential : The spirocyclic core mimics natural product motifs, enhancing metabolic stability .
  • SAR exploration : Fluorinated or carboxylate-functionalized derivatives (e.g., potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate) are synthesized to study pharmacokinetic properties .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data can arise from:

  • Tautomerism : The lactam-lactim equilibrium in azaspiro compounds may produce variable ¹H NMR signals.
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish between the target compound and byproducts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for novel derivatives .

Advanced: What methodologies are effective for synthesizing and evaluating biologically active derivatives?

  • Parallel synthesis : Utilize combinatorial chemistry to generate libraries of substituted analogs (e.g., tosylate or oxalate salts) .
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., EGFR) using fluorescence-based assays or SPR binding studies .
  • Computational modeling : Docking studies with target proteins (e.g., α2-adrenoreceptors) guide rational design .

Advanced: How does the spirocyclic architecture influence physicochemical properties?

The rigid, three-dimensional structure of this compound enhances:

  • Solubility : The oxetane oxygen improves aqueous solubility compared to purely hydrocarbon spirocycles.
  • Metabolic stability : Reduced CYP450-mediated oxidation due to steric hindrance .
    Comparative studies with analogous spiro compounds (e.g., 2-azaspiro[3.3]heptane) highlight trade-offs between ring strain and bioavailability .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.